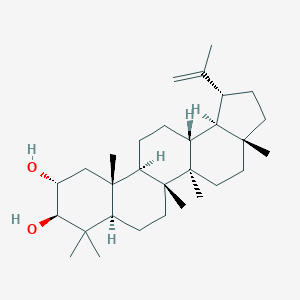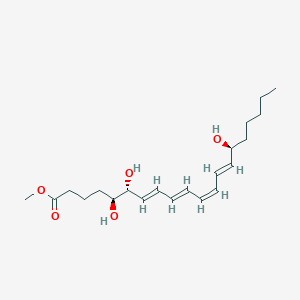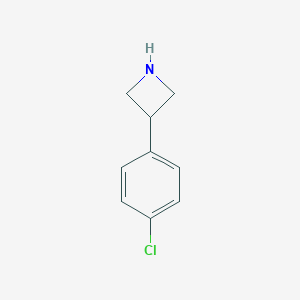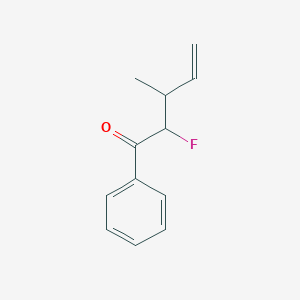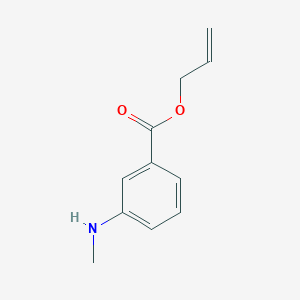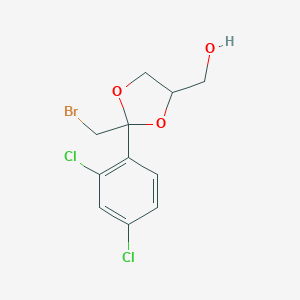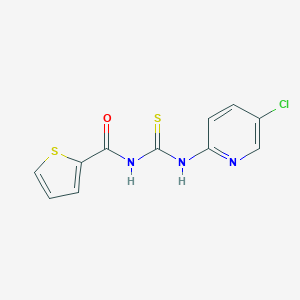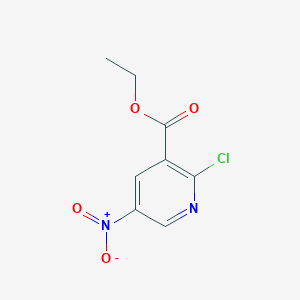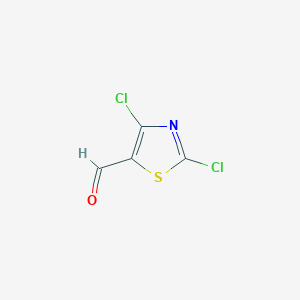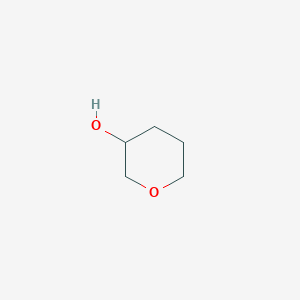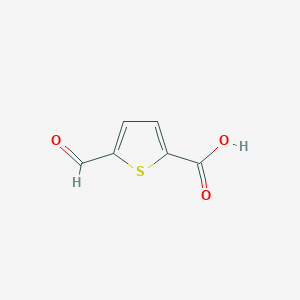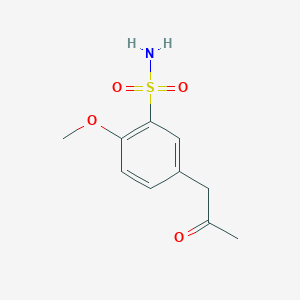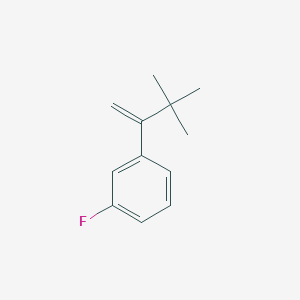
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is a chemical compound that belongs to the family of fluoroarenes. It is commonly used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is not well understood. However, it is believed to interact with biological targets through weak non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. This interaction can lead to changes in the biological activity of the target, which can be exploited for various applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- are not well documented. However, it is known to have low toxicity and is generally considered safe for use in laboratory experiments. It is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- in laboratory experiments is its high purity and yield. It is also relatively easy to synthesize and is readily available. However, one of the main limitations is its limited solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro-. One potential application is in the development of novel therapeutic agents. It is also possible that it could be used as a building block for the synthesis of other chemical compounds with novel properties. Additionally, it could be used as a ligand in coordination chemistry for the development of new catalysts. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is a chemical compound that has a wide range of scientific research applications. Its synthesis method is relatively straightforward, and it is generally considered safe for use in laboratory experiments. While its mechanism of action and physiological effects are not well understood, there is significant potential for its use in the development of novel therapeutic agents and other applications. Further research is needed to fully explore these potential applications.
Méthodes De Synthèse
The synthesis of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- involves the reaction of 1-bromo-2,2-dimethyl-1-methylenepropane with potassium fluoride in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at a high temperature and pressure. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification methods.
Applications De Recherche Scientifique
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is widely used in scientific research for various purposes. It is commonly used as a building block for the synthesis of other chemical compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, it is used in medicinal chemistry for the development of novel therapeutic agents.
Propriétés
Numéro CAS |
146558-44-3 |
|---|---|
Nom du produit |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- |
Formule moléculaire |
C12H15F |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene |
InChI |
InChI=1S/C12H15F/c1-9(12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1H2,2-4H3 |
Clé InChI |
AGFFWVOXOGOEID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)F |
SMILES canonique |
CC(C)(C)C(=C)C1=CC(=CC=C1)F |
Autres numéros CAS |
146558-44-3 |
Synonymes |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



